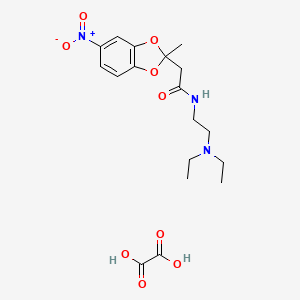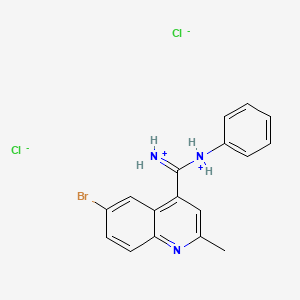
Potassium 4-hydroxy-3,5-diiodobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4-hydroxy-3,5-diiodobenzenesulphonate is a chemical compound with the molecular formula C6H3I2KO4S and a molar mass of 464.05786 g/mol. This compound is known for its unique structure, which includes a benzene ring substituted with hydroxyl, iodine, and sulphonate groups, and a potassium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of iodine in the presence of an oxidizing agent, such as nitric acid, under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the careful control of reaction parameters to ensure the purity and yield of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Potassium 4-hydroxy-3,5-diiodobenzenesulphonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce diiodo derivatives or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
Potassium 4-hydroxy-3,5-diiodobenzenesulphonate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other iodinated compounds.
Biology: The compound is utilized in biological studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: this compound is used in the production of dyes, pigments, and other iodine-containing industrial chemicals.
Mechanism of Action
The mechanism by which Potassium 4-hydroxy-3,5-diiodobenzenesulphonate exerts its effects involves its interaction with molecular targets and pathways. The compound's iodine atoms can influence thyroid hormone synthesis and metabolism, making it useful in medical applications related to thyroid function.
Comparison with Similar Compounds
Potassium 4-hydroxy-3,5-diiodobenzenesulphonate is unique due to its specific combination of hydroxyl, iodine, and sulphonate groups. Similar compounds include:
Potassium 3,5-diiodobenzenesulphonate: Lacks the hydroxyl group.
Potassium 4-hydroxybenzenesulphonate: Lacks iodine atoms.
Potassium 4-iodobenzenesulphonate: Lacks the hydroxyl group and has only one iodine atom.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
60154-03-2 |
|---|---|
Molecular Formula |
C6H3I2KO4S |
Molecular Weight |
464.06 g/mol |
IUPAC Name |
potassium;4-hydroxy-3,5-diiodobenzenesulfonate |
InChI |
InChI=1S/C6H4I2O4S.K/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h1-2,9H,(H,10,11,12);/q;+1/p-1 |
InChI Key |
BOMDMNVYZUZEFJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride](/img/structure/B15346925.png)
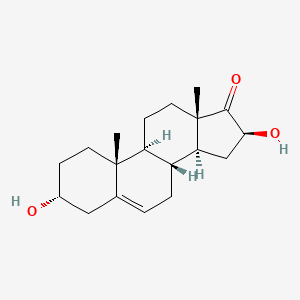

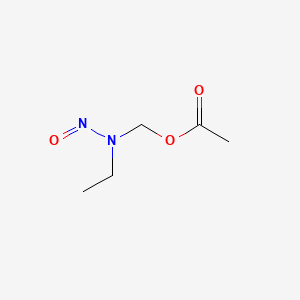
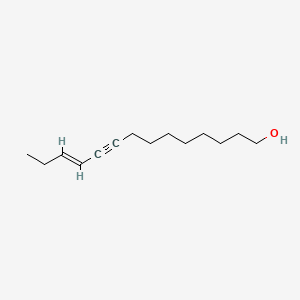
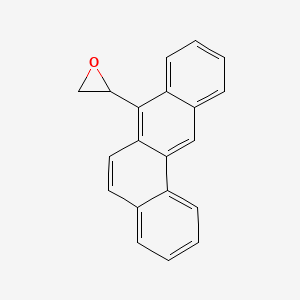
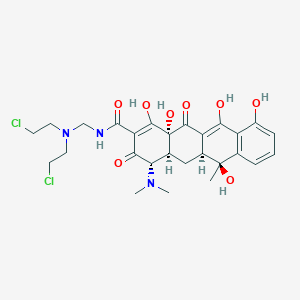
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
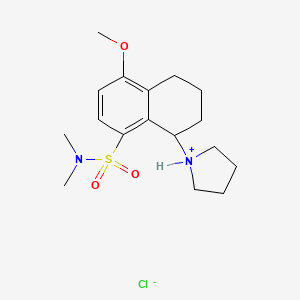
![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)

